2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid

Beschreibung

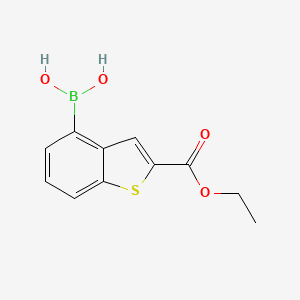

2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid is a heterocyclic boronic acid derivative featuring a benzothiophene core substituted with an ethoxycarbonyl group at position 2 and a boronic acid moiety at position 4 (Fig. 1). This compound is commercially available as a pinacol ester (PN-4704), facilitating its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry . The benzothiophene scaffold confers rigidity and π-conjugation, while the ethoxycarbonyl group modulates electronic properties, enhancing reactivity in coupling reactions. Its applications span pharmaceuticals, materials science, and agrochemicals due to its structural versatility and boronic acid functionality.

Eigenschaften

IUPAC Name |

(2-ethoxycarbonyl-1-benzothiophen-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO4S/c1-2-16-11(13)10-6-7-8(12(14)15)4-3-5-9(7)17-10/h3-6,14-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIGTZDEHUXDTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=C(SC2=CC=C1)C(=O)OCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives with acetylenes.

Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate in solvents like toluene or ethanol.

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under basic conditions.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: The major products are biaryl or aryl-alkene compounds.

Oxidation: Phenols or other oxygenated derivatives.

Substitution: Various substituted benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Applications

Boronic acids, including 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid, have shown promise in the development of anticancer agents. The incorporation of boron into drug structures can enhance their selectivity and efficacy against specific cancer types. For instance, boronic acid derivatives have been utilized as prodrugs to improve the bioavailability of anti-estrogen compounds by reducing first-pass metabolism . Additionally, these compounds can act as covalent ligands targeting overexpressed enzymes in tumors, thus improving therapeutic outcomes .

Antibacterial and Antiviral Activities

Research indicates that boronic acids possess antibacterial and antiviral properties. The mechanisms include the inhibition of bacterial enzymes and interference with viral replication processes. The ability of boron-containing compounds to modulate biological pathways makes them suitable candidates for developing new antibiotics and antiviral agents .

Materials Science

Smart Materials and Drug Delivery

The unique chemical properties of this compound enable its use in creating smart materials that respond to environmental stimuli. For example, the compound can be incorporated into polymer matrices to develop drug delivery systems that release therapeutic agents in response to specific triggers (e.g., pH changes or the presence of reactive oxygen species) .

Electrochemical Applications

Boronic acids are also being explored for their electrochemical properties. They can participate in redox reactions, making them useful for developing sensors and biosensors that detect biological molecules or environmental pollutants . The electrochemical behavior of these compounds can be tailored by modifying their structure, enhancing their applicability in various sensing technologies.

Biochemical Tools

Bioconjugation and Molecular Recognition

The ability of boronic acids to form reversible covalent bonds with diols allows them to be employed in bioconjugation strategies. This property is exploited in the design of molecular recognition systems that can selectively bind to specific biomolecules, facilitating studies in biochemical pathways and disease mechanisms .

Enzyme Inhibition

Boronic acids have been recognized for their potential as enzyme inhibitors. Their ability to mimic natural substrates allows them to interfere with enzymatic activity, providing insights into enzyme function and regulation. This application is particularly relevant in drug discovery, where targeting specific enzymes can lead to the development of novel therapeutic agents .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Benzothiophene Derivatives

- [2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid (BB-4705): This positional isomer differs in the location of the boronic acid group (position 7 vs. 4). Electronic effects may also vary due to differing resonance interactions between the ethoxycarbonyl and boronic acid groups .

Phenyl-Based Boronic Acids with Ethoxycarbonyl Substituents

- 4-Ethoxycarbonyl-3-chlorophenylboronic acid (BB-2753) :

The chlorophenyl core introduces an electron-withdrawing chlorine atom, increasing the electrophilicity of the boron center. This contrasts with the benzothiophene core, where sulfur’s resonance effects may balance electron withdrawal. The rigid benzothiophene structure may also reduce rotational freedom, enhancing binding specificity in catalytic systems . - 2-Ethoxyphenylboronic acid (Biopharmacule Catalog): A simpler aromatic system lacking heterocyclic complexity.

Fluorinated Boronic Acids

- 4-Ethoxy-2-fluorophenylboronic acid (Biopharmacule Catalog) :

Fluorine’s electronegativity enhances boronic acid reactivity by polarizing the B–O bond. However, the benzothiophene core in the target compound may offer superior electronic delocalization, mitigating steric hindrance in coupling reactions .

Aliphatic and Cyclic Boronic Acid Esters

- This structural difference may limit applications in materials requiring π-π stacking interactions .

- 4-(1-Ethoxycarbonylcyclopropyl)phenylboronic acid (PN-6142) :

The cyclopropyl group adds steric bulk and strain, which could hinder transition-state formation in cross-coupling reactions. In contrast, the benzothiophene’s flat structure facilitates interactions with metal catalysts .

Structural and Electronic Analysis

Biologische Aktivität

2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₁BO₄S. The compound features a benzothiophene core with an ethoxycarbonyl group and a boronic acid moiety, which may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that derivatives of benzothiophene compounds exhibit significant antimicrobial activity. For instance, a study synthesized various derivatives, including those with ethoxycarbonyl substitutions, and tested their efficacy against a range of microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that these compounds possess notable antibacterial and antifungal properties, suggesting potential therapeutic applications in treating infections .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| This compound | Moderate against E. coli | Significant against C. albicans |

| Other derivatives | Varies widely | Varies widely |

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymatic pathways. Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues. This property can be exploited for developing enzyme inhibitors targeting various diseases, including cancer and bacterial infections .

Case Studies

- Antimicrobial Efficacy : A study published in 2012 synthesized a series of ethyl derivatives of benzothiophene and evaluated their antimicrobial properties. Among these, compounds similar to this compound showed promising results against multiple strains of bacteria and fungi, indicating their potential as lead compounds for further development .

- Enzyme Inhibition Studies : Research investigating the enzyme inhibitory effects of boronic acids highlighted the potential of this compound as an inhibitor for specific proteases involved in tumor progression. The compound's ability to selectively target these enzymes could lead to advancements in cancer therapeutics .

Q & A

Q. What are the recommended safety protocols for handling 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or handling powdered forms to avoid inhalation .

- Emergency Procedures: In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and seek medical attention .

- Storage: Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis and boroxin formation. Regularly inspect for discoloration or precipitate, which may indicate degradation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Suzuki-Miyaura Precursor Approach: Start with halogenated benzothiophene derivatives (e.g., 4-bromo-1-benzothiophene). Introduce the ethoxycarbonyl group via esterification, followed by Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst in THF at 80°C .

- Purification Challenges: Use flash chromatography with ethyl acetate/hexane gradients (avoid silica gel for prolonged periods due to boronic acid adsorption). Lyophilization is preferred over heating to prevent boroxin formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Compare -NMR peaks for the benzothiophene aromatic protons (δ 7.2–8.1 ppm) and the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for OCH₂) .

- HPLC-MS: Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 5–95% ACN). Monitor for [M+H]⁺ ions (expected m/z ~275) and check for boroxin byproducts (m/z ~550–600) .

Q. What solvents and reaction conditions are optimal for its use in Suzuki-Miyaura cross-coupling?

Methodological Answer:

- Solvent Compatibility: Use degassed THF or DMF for solubility. Avoid protic solvents (e.g., methanol) to prevent boronic acid protonation, which reduces reactivity .

- Catalytic System: Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ as base in 2:1 THF/H₂O at 70°C for 12–24 hours. Monitor conversion via TLC (Rf ~0.4 in 30% ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers mitigate the formation of boroxins during synthesis?

Methodological Answer:

- Moisture Control: Conduct reactions under anhydrous conditions (e.g., molecular sieves in reaction vessel). Use Schlenk line techniques for inert atmosphere .

- Low-Temperature Storage: Store intermediates at –20°C to slow trimerization. Add stabilizers like 1,4-dioxane (5% v/v) to suppress boroxin nucleation .

Q. What strategies resolve contradictory NMR data when analyzing reaction byproducts?

Methodological Answer:

- Dynamic NMR (DNMR): Use variable-temperature -NMR (25–80°C) to identify rotamers or tautomers. For example, boronic acid/boronate equilibria may cause peak splitting .

- 2D-COSY and HSQC: Correlate ambiguous peaks to adjacent protons or carbons. For instance, cross-peaks between boronic acid B-OH protons (δ 6–8 ppm) and aromatic protons confirm structure .

Q. How does the benzothiophene moiety influence the boronic acid's reactivity?

Methodological Answer:

- Electronic Effects: The electron-withdrawing ethoxycarbonyl group reduces electron density at the boronic acid, slowing protodeboronation but increasing oxidative stability.

- Steric Effects: The benzothiophene ring creates steric hindrance, reducing undesired homo-coupling in Suzuki reactions. Confirm via DFT calculations (e.g., B3LYP/6-31G*) .

Q. What analytical approaches detect trace impurities in synthesized batches?

Methodological Answer:

- ICP-MS for Metal Residues: Quantify palladium catalyst residues (limit: <10 ppm). Use chelating agents (e.g., EDTA) during workup to reduce metal content .

- X-ray Crystallography: Resolve ambiguous structures (e.g., boroxins vs. monomeric boronic acid). Single-crystal diffraction confirms bond angles and planarity .

Q. How can computational methods predict the compound's behavior in novel catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with Pd catalysts in solvent environments. Parameters include solvation energy (ΔG_solv) and transition-state geometries .

- Docking Studies: Predict binding affinities to biological targets (e.g., proteases) using AutoDock Vina. Focus on boronic acid’s B-OH group as a hydrogen-bond donor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.